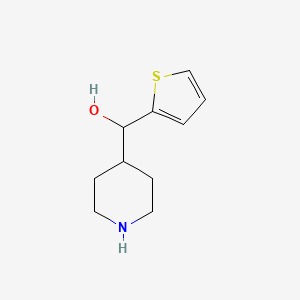

Piperidin-4-yl(2-thienyl)methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of various piperidin-4-yl methanol derivatives has been reported through the condensation of diphenyl(piperidin-4-yl)methanol with different sulfonyl chlorides in the presence of triethylamine as a base and methylene dichloride as a solvent. This method has been used to produce compounds such as 1-(2-nitro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol , 1-(4-chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol , and [1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol . These compounds were characterized using spectroscopic techniques and confirmed by X-ray crystallography.

Molecular Structure Analysis

X-ray crystallography has revealed that these piperidin-4-yl methanol derivatives crystallize in the monoclinic crystal class with the piperidine ring adopting a chair conformation. The geometry around the sulfur atom in these sulfonyl derivatives is either distorted tetrahedron or comparable to the classic tetrahedral value . The bond angles around the piperidine nitrogen atom and the sulfur atom have been noted to show significant discrepancies or distortions.

Chemical Reactions Analysis

The papers provided do not detail specific chemical reactions involving "Piperidin-4-yl(2-thienyl)methanol" itself, but they do discuss the synthesis of related compounds and their structural characterization. For instance, the synthesis of a side product, 2-chloro-3-nitro-5-(trifluoromethyl)phenylmethanone, during the creation of a new anti-tuberculosis drug candidate, indicates the complexity and potential for various chemical reactions within this class of compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are inferred from their structural data. The crystalline nature and specific cell parameters have been detailed, which contribute to the understanding of their physical properties . However, the papers do not provide extensive data on other physical properties like melting points, solubility, or chemical properties such as reactivity with other chemicals.

Antiproliferative Activity Case Study

A case study of the antiproliferative activity of diphenyl(piperidin-4-yl) methanol derivatives was reported, where a series of these compounds were synthesized and evaluated against various human carcinoma cell lines. The study found that the presence of methoxy and fluorine groups on the diphenyl(piperidin-4-yl) methanol moiety was significant, with substitutions at the 4th position of the aryl ring playing a dominant role in antiproliferative activity. Among the synthesized compounds, only a few showed potent activity against the tested carcinoma cell lines .

Scientific Research Applications

Methanol as a Marker for Insulating Paper Degradation

Methanol has been identified as a useful marker for assessing the condition of solid insulation in power transformers. Its presence in transformer oil, resulting from the degradation of cellulosic insulation, indicates the extent of insulation wear. This application is critical for maintaining the reliability and longevity of power transformers (Jalbert et al., 2019).

Hydrogen Production via Methanol Thermochemical Conversion

Methanol serves as a potential hydrogen source through various thermochemical conversion processes, including steam reforming and partial oxidation. This process is essential for developing a sustainable hydrogen economy, with research focusing on catalyst development and reactor technologies to optimize hydrogen yield and process efficiency (García et al., 2021).

Methanol in Fuel Cell Technology

Methanol's role in direct methanol fuel cells (DMFCs) represents another significant application, where it acts as a fuel source. The challenge of methanol crossover has been a focal point of research, aiming to improve the efficiency and output of these fuel cells. This involves studying methanol's interaction with polymer electrolyte membranes to minimize crossover and enhance fuel cell performance (Heinzel & Barragán, 1999).

Methanol as a Clean-Burning Fuel

Methanol's application as a clean-burning fuel, particularly in internal combustion engines, has been extensively reviewed. Its use can significantly reduce emissions compared to traditional fossil fuels, offering a more environmentally friendly alternative for energy recovery systems and transportation (Yusuf & Inambao, 2018).

Mechanism of Action

Target of Action

Piperidine derivatives are known to be important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . .

Biochemical Pathways

Piperidine derivatives are known to be involved in a variety of intra- and intermolecular reactions leading to the formation of various piperidine derivatives . .

Result of Action

While piperidine derivatives are known to have diverse pharmacological applications

Safety and Hazards

Future Directions

Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name |

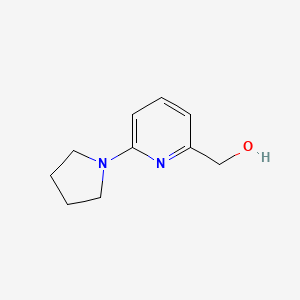

piperidin-4-yl(thiophen-2-yl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NOS/c12-10(9-2-1-7-13-9)8-3-5-11-6-4-8/h1-2,7-8,10-12H,3-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBVBWWGQKWSZTG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C(C2=CC=CS2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80640544 |

Source

|

| Record name | (Piperidin-4-yl)(thiophen-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80640544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Piperidin-4-yl(2-thienyl)methanol | |

CAS RN |

938458-94-7 |

Source

|

| Record name | (Piperidin-4-yl)(thiophen-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80640544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1290995.png)

![3-Bromo-5-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1290996.png)

![5-Bromo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1290997.png)

![5-Bromo-3-iodo-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1290998.png)

![5-Bromo-3-iodo-pyrrolo[2,3-b]pyridine-1-carboxylic acid tert-butyl ester](/img/structure/B1290999.png)

![1-Benzenesulfonyl-5-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1291000.png)

![1-Benzenesulfonyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B1291007.png)

![6-Bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1291008.png)

![5-[3-(Bromomethyl)phenyl]-3-methyl-1,2,4-oxadiazole](/img/structure/B1291015.png)

![[3-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]methanol](/img/structure/B1291016.png)